Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate
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Overview
Description
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate typically involves multiple steps, including the formation of the piperazine ring, benzylation, and subsequent acylation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the benzyl group on the piperazine ring and the dimethylphenoxyacetyl moiety
Properties
Molecular Formula |
C29H33N3O4 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C29H33N3O4/c1-21-9-11-25(17-22(21)2)36-20-28(33)30-26-18-24(29(34)35-3)10-12-27(26)32-15-13-31(14-16-32)19-23-7-5-4-6-8-23/h4-12,17-18H,13-16,19-20H2,1-3H3,(H,30,33) |
InChI Key |
FLDYRIHFWPBOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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